Investigating Bozitinib for PTPRZ1-MET Fusion-Positive Gliomas: A Technical Guide
Investigating Bozitinib for PTPRZ1-MET Fusion-Positive Gliomas: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma, particularly recurrent and secondary glioblastoma (sGBM), remains a significant therapeutic challenge. A subset of these aggressive brain tumors harbors a specific genetic alteration, the PTPRZ1-MET fusion gene, which drives oncogenic signaling and promotes tumor growth.[1][2][3][4] This fusion leads to the overexpression and constitutive activation of the MET receptor tyrosine kinase, making it a prime target for therapeutic intervention.[1][2] Bozitinib (also known as PLB1001, vebreltinib, and CBT-101), a highly selective, ATP-competitive c-Met inhibitor with the ability to cross the blood-brain barrier, has emerged as a promising agent for this patient population.[2][5] Preclinical and clinical studies have demonstrated its potential to effectively suppress MET-driven glioma progression.[1][2][6] This technical guide provides an in-depth overview of the PTPRZ1-MET fusion, the mechanism of action of Bozitinib, and detailed experimental protocols for its investigation in the context of PTPRZ1-MET fusion-positive gliomas.
The PTPRZ1-MET Fusion Gene in Glioma
The PTPRZ1-MET (ZM) fusion is a chromosomal rearrangement that joins the promoter region of the Protein Tyrosine Phosphatase Receptor Type Z1 (PTPRZ1) gene with the entire coding sequence of the MET proto-oncogene.[1] This fusion is particularly enriched in secondary glioblastomas and grade III astrocytomas.[1][2][4] The fusion leads to high-level expression of the MET oncoprotein, driving hyper-activation of its downstream signaling pathways.[1][2]
Oncogenic Signaling Pathway
The PTPRZ1-MET fusion protein promotes tumorigenesis through the constitutive activation of the MET signaling cascade. This leads to increased cell proliferation, migration, and invasion.[1][2][4] Furthermore, this fusion has been associated with an enrichment of tumor-associated macrophages in the tumor microenvironment.[1][2]
Bozitinib: A Selective c-MET Inhibitor
Bozitinib is an orally bioavailable, highly selective small molecule inhibitor that targets the ATP-binding site of the c-Met receptor tyrosine kinase.[5][7] Its ability to penetrate the blood-brain barrier makes it a particularly suitable candidate for treating intracranial tumors like glioma.[2][5]
Mechanism of Action
Bozitinib competitively inhibits the phosphorylation of c-Met, thereby disrupting the downstream signaling pathways that are aberrantly activated by the PTPRZ1-MET fusion.[7] This inhibition leads to a reduction in tumor cell proliferation and survival, and the induction of G0/G1 phase cell cycle arrest and apoptosis.[8]
Preclinical and Clinical Efficacy of Bozitinib
In Vitro and In Vivo Preclinical Data
Preclinical studies have demonstrated the potent and selective activity of Bozitinib in MET-altered cancer models.
| Model System | Key Findings | Reference |
| In Vitro (MET-amplified gastric cancer cells) | Strong inhibition of c-Met signaling pathway, leading to reduced cell proliferation and survival, and induction of G0/G1 arrest and apoptosis. | [8] |
| In Vitro (Various human primary cancer cell lines) | Inhibition of c-MET activation. | [6] |
| In Vivo (U87 MG xenograft model with PTPRZ1-MET) | Decreased tumor burden compared to vehicle or crizotinib treatment. | [1] |
| In Vivo (Human gastric cancer model) | Dose-dependent inhibition of c-MET dephosphorylation. | [6] |
| In Vivo (Lung, gastric, hepatic, and pancreatic cancer models) | Improved tumor growth inhibition compared to other selective c-MET agents. | [6][9] |
Clinical Trial Data
Clinical investigations have provided evidence of Bozitinib's therapeutic potential in patients with PTPRZ1-MET fusion-positive gliomas. A phase II clinical trial of PLB-1001 (Bozitinib) included 18 patients with recurrent high-grade gliomas harboring the PTPRZ1-MET fusion and/or METex14.[1]
| Glioma Type | Number of Patients | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) |
| Secondary Glioblastoma (sGBM) | 6 | 2 | 2 | 2 |
| Grade III Glioma | 9 | 0 | 5 | 4 |
Table based on data from a Phase II clinical trial of PLPB-1001.[1]
More recently, the FUGEN study, a Phase II/III trial in Chinese patients, led to the approval of vebreltinib (Bozitinib) in China for recurrent relapsing glioma with the PTPRZ1-MET fusion gene.[10]
Experimental Protocols
The following sections provide detailed methodologies for key experiments to investigate the efficacy of Bozitinib in PTPRZ1-MET fusion-positive glioma models.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with Bozitinib.
Materials:
-
PTPRZ1-MET fusion-positive glioma cell lines (e.g., patient-derived cells or engineered lines like U87MG expressing the fusion)
-
96-well plates
-
Complete cell culture medium
-
Bozitinib (and vehicle control, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11][12]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[12][13]
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed glioma cells into 96-well plates at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[14]
-
Drug Treatment: Prepare serial dilutions of Bozitinib in complete medium. Remove the old medium from the wells and add 100 µL of the Bozitinib dilutions or vehicle control. Incubate for a desired period (e.g., 48 or 72 hours).[14][15]
-
MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][12][13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Reading: Shake the plate for approximately 15 minutes on an orbital shaker to ensure complete dissolution.[11] Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[12][13]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value of Bozitinib.
Western Blotting for MET Signaling Pathway Analysis
This technique is used to detect changes in the protein levels and phosphorylation status of MET and its downstream effectors in response to Bozitinib treatment.
Materials:
-
PTPRZ1-MET fusion-positive glioma cells
-
Bozitinib (and vehicle control)
-
Lysis buffer (e.g., NP40 or RIPA buffer) with protease and phosphatase inhibitors[16][17]
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[18]
-
Primary antibodies (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency, then treat with Bozitinib or vehicle for a specified time. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[16][18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and Electrophoresis: Mix the cell lysates with SDS sample buffer, boil for 5 minutes, and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[19] Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[18]
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Signal Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system or X-ray film.[17]
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
PDX models, where patient tumor tissue is implanted into immunodeficient mice, are highly relevant preclinical models that can recapitulate the heterogeneity of the original tumor.[20][21]
Materials:
-
Fresh PTPRZ1-MET fusion-positive glioma tumor tissue from consenting patients
-
Immunodeficient mice (e.g., NOD/SCID)[21]
-
Surgical tools for tumor processing and implantation
-
Bozitinib formulation for oral gavage[5]
-
Calipers for tumor measurement
Protocol:
-
Tumor Acquisition and Processing: Obtain fresh tumor tissue immediately after surgical resection and store it in a sterile container at 4°C.[20] Dissociate the tumor into a single-cell suspension or small fragments.[20]
-
Orthotopic Implantation: Anesthetize the mice and intracranially implant the glioma cells or tissue fragments.[22]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth, which can be assessed through imaging techniques or by observing neurological symptoms.
-
Drug Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer Bozitinib or vehicle control orally at a predetermined dose and schedule.
-
Efficacy Evaluation: Measure tumor volume regularly. At the end of the study, sacrifice the mice and harvest the tumors for further analysis (e.g., histology, Western blotting).
-
Data Analysis: Compare tumor growth inhibition between the Bozitinib-treated and control groups.
Conclusion
The PTPRZ1-MET fusion gene represents a key actionable target in a subset of gliomas. Bozitinib, a potent and brain-penetrant c-MET inhibitor, has demonstrated significant promise in targeting this specific molecular alteration. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of Bozitinib and to develop more effective, personalized treatment strategies for patients with PTPRZ1-MET fusion-positive gliomas.
References
- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 2. ias.ust.hk [ias.ust.hk]
- 3. sciencedaily.com [sciencedaily.com]
- 4. RNA-seq of 272 gliomas revealed a novel, recurrent PTPRZ1-MET fusion transcript in secondary glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apollomicsinc.com [apollomicsinc.com]
- 7. bozitinib - My Cancer Genome [mycancergenome.org]
- 8. Characterization of Bozitinib as a potential therapeutic agent for MET-amplified gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apollomicsinc.com [apollomicsinc.com]
- 10. Avistone Wins China Approval For First C-Met Inhibitor In Glioblastoma [insights.citeline.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. 4.8. Cell Viability Assay [bio-protocol.org]
- 16. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.origene.com [cdn.origene.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. A patient-derived xenograft mouse platform from epithelioid glioblastoma provides possible druggable screening and translational study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Generation of Glioblastoma Patient-Derived Intracranial Xenografts for Preclinical Studies [mdpi.com]
